N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
Scientific Research Applications
Antitumor Activity
Research into the chemical family of thiazolopyrimidines, which includes N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has demonstrated promising antitumor properties. A study highlighted the design, synthesis, and evaluation of novel compounds within this family, showcasing their in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. The findings indicated that compounds from this group exhibited dose-dependent cytotoxic activities against these cancer cell lines, with certain compounds showing significant potential for further investigations due to their ability to induce cell cycle arrest and pro-apoptotic activity (El-Naggar et al., 2018).
Chemical Synthesis and Structural Insights
Another facet of research on thiazolopyrimidines involves their chemical synthesis and the exploration of their structural characteristics. Studies have detailed the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, providing insight into their chemical behavior and potential applications beyond medicinal chemistry. These studies contribute to a broader understanding of the compound's chemistry, including stereoisomerism and potential for further chemical modifications (Peterlin-Mašič et al., 2000).
Supramolecular Aggregation and Conformational Features
Research has also delved into the supramolecular aggregation and conformational features of thiazolopyrimidines. Structural modifications within this compound class can lead to changes in their supramolecular aggregation, influencing their physical properties and interactions. Such studies offer valuable insights into the design of new materials and the development of compounds with tailored properties for specific applications (Nagarajaiah & Begum, 2014).
Antimicrobial Activity
The antimicrobial properties of thiazolopyrimidines have been investigated, with some derivatives showing effectiveness against various bacterial strains. This research opens the door to potential applications in developing new antimicrobial agents, highlighting the versatility of thiazolopyrimidine derivatives in addressing different biological targets (Bondock et al., 2008).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-4-3-5-12(10(9)2)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-5,8H,6-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRYKIGPHRQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.